H-Gly-Cys(1)-Cys(2)-Ser-Asp-Pro-Arg-Cys(1)-Ala-Trp-Arg-Cys(2)-NH2

Description

Primary Sequence and Molecular Properties

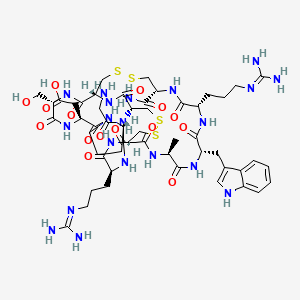

The peptide backbone of α-conotoxin ImI follows the sequence Gly-Cys-Cys-Ser-Asp-Pro-Arg-Cys-Ala-Trp-Arg-Cys-NH2 , with a molecular formula of $$ \text{C}{52}\text{H}{82}\text{N}{20}\text{O}{15}\text{S}_{4} $$ and a molecular weight of 1355.6 g/mol. The N-terminal glycine and C-terminal amidation contribute to its stability against enzymatic degradation, a common feature in conotoxins that enhances bioavailability in prey organisms.

Nuclear magnetic resonance (NMR) studies reveal a compact tertiary structure stabilized by two β-turns (residues Cys2–Cys8) and a 310-helix (residues Ala9–Arg11). This scaffold positions key residues, such as Arg7 and Trp10, for direct interaction with the ligand-binding pocket of α7 nAChRs.

Table 1: Structural Features of α-Conotoxin ImI

Disulfide Bond Architecture: Cys(1)-Cys(1) vs. Cys(2)-Cys(2) Connectivity Patterns

The disulfide bond network of α-conotoxin ImI follows the Cys1–Cys3 and Cys2–Cys4 connectivity pattern (Cys2–Cys8 and Cys3–Cys12 in full-sequence numbering), characteristic of the α-conotoxin A-superfamily. This arrangement creates a double-loop structure essential for binding to nAChRs. Alternative connectivity patterns, such as Cys1–Cys2 or Cys3–Cys4, are not observed in native α-conotoxins due to steric constraints and evolutionary optimization for receptor specificity.

Comparative studies of synthetic disulfide isomers demonstrate that non-native connectivities (e.g., Cys1–Cys2/Cys3–Cys4) reduce binding affinity by up to 50-fold, highlighting the critical role of the native framework in maintaining functional integrity.

Table 2: Disulfide Bond Patterns in Conotoxin Superfamilies

| Superfamily | Disulfide Connectivity | Target Receptor |

|---|---|---|

| A (α) | Cys1–Cys3, Cys2–Cys4 | Nicotinic acetylcholine |

| M (μ) | Cys1–Cys4, Cys2–Cys5 | Voltage-gated sodium |

| O | Cys1–Cys5, Cys2–Cys4 | Potassium channels |

Evolutionary Context in Conotoxin Family Peptides

α-Conotoxin ImI belongs to the A-superfamily, which diverged early in the evolution of cone snails to target neuromuscular junctions in fish and mollusks. Its conserved framework (CC-C-C-CC cysteine spacing) contrasts with the 8-cysteine frameworks of conotoxins like De13a from Conus delessertii, which exhibit novel disulfide patterns (C-C-C-CC-C-C-C) and post-translational modifications such as 5-hydroxylysine.

Phylogenetic analyses suggest that α-conotoxins evolved through gene duplication and positive selection in hypervariable regions adjacent to cysteine residues, enabling niche adaptation. For example, the Arg7 and Trp10 residues in α-conotoxin ImI are under strong selective pressure to maintain interactions with the α7 nAChR, while other positions tolerate variability to evade prey immune responses.

Properties

Molecular Formula |

C52H78N20O15S4 |

|---|---|

Molecular Weight |

1351.6 g/mol |

IUPAC Name |

2-[(1R,4S,7S,13S,16S,19R,24R,27S,30S,33S,40R)-40-[(2-aminoacetyl)amino]-24-carbamoyl-4,27-bis[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-30-(1H-indol-3-ylmethyl)-33-methyl-3,6,12,15,18,26,29,32,35,41-decaoxo-21,22,37,38-tetrathia-2,5,11,14,17,25,28,31,34,42-decazatricyclo[17.16.7.07,11]dotetracontan-13-yl]acetic acid |

InChI |

InChI=1S/C52H78N20O15S4/c1-24-41(78)66-30(15-25-18-61-27-8-3-2-7-26(25)27)44(81)64-28(9-4-12-59-51(55)56)42(79)69-33(40(54)77)20-88-90-23-36-48(85)68-32(19-73)45(82)67-31(16-39(75)76)50(87)72-14-6-11-37(72)49(86)65-29(10-5-13-60-52(57)58)43(80)70-35(46(83)62-24)22-91-89-21-34(47(84)71-36)63-38(74)17-53/h2-3,7-8,18,24,28-37,61,73H,4-6,9-17,19-23,53H2,1H3,(H2,54,77)(H,62,83)(H,63,74)(H,64,81)(H,65,86)(H,66,78)(H,67,82)(H,68,85)(H,69,79)(H,70,80)(H,71,84)(H,75,76)(H4,55,56,59)(H4,57,58,60)/t24-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |

InChI Key |

AIKMSOHWSGWCNX-VAYQAVKTSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N1)CCCN=C(N)N)CC(=O)O)CO)C(=O)N)CCCN=C(N)N)CC4=CNC5=CC=CC=C54 |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)N1)CCCN=C(N)N)CC(=O)O)CO)C(=O)N)CCCN=C(N)N)CC4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with the selection of a resin compatible with Fmoc/t-Bu chemistry. A Rink amide resin is typically employed to achieve the C-terminal amidation (NH₂) specified in the target peptide. The first amino acid, Cys(1), is loaded onto the resin via its carboxyl group, with its thiol side chain protected by a trityl (Trt) group to prevent premature oxidation.

Sequential Amino Acid Coupling

The peptide chain is assembled using a stepwise approach. Each Fmoc-protected amino acid (Gly, Cys, Ser, Asp, Pro, Arg, Ala, Trp) is activated with coupling reagents such as HBTU or HATU in the presence of N-methylmorpholine (NMM). Coupling times are optimized to 30–60 minutes per residue, with double couplings used for sterically hindered residues like Trp and Arg. Real-time monitoring via Kaiser testing ensures complete deprotection after each Fmoc removal step.

Cleavage and Global Deprotection

Upon chain completion, the peptide-resin is treated with a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIPS) (95:2.5:2.5 v/v) for 2–3 hours. This step removes side-chain protecting groups (e.g., Trt from Cys) while cleaving the peptide from the resin. The crude product is precipitated in cold diethyl ether and lyophilized.

Disulfide Bond Formation Strategies

Oxidative Folding in Solution

The reduced peptide is dissolved in a folding buffer (e.g., 0.1 M Tris-HCl, pH 8.0, with 1 mM EDTA and 2 mM reduced glutathione). Air oxidation is performed over 24–48 hours under gentle agitation, allowing spontaneous disulfide formation between Cys²–Cys⁸ and Cys³–Cys¹². This method yields a mixture of folded isomers, necessitating purification.

Directed Disulfide Bonding

To enhance specificity, orthogonal protecting groups (e.g., Trt for Cys²/Cys³ and Acm for Cys⁸/Cys¹²) are employed during SPPS. After initial cleavage, the Trt groups are removed with TFA, and iodine oxidation selectively forms the Cys²–Cys⁸ bond. Subsequent silver-mediated deprotection of Acm groups enables the Cys³–Cys¹² linkage, achieving >90% regioselectivity.

Purification and Analytical Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using a C18 column with a gradient of 5–60% acetonitrile in 0.1% TFA over 60 minutes. Disulfide-bonded isoforms are resolved based on hydrophobicity, with the target isoform typically eluting at 35–40% acetonitrile.

| Parameter | Condition |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 μm |

| Flow Rate | 1 mL/min |

| Detection | UV at 214 nm |

| Gradient | 5–60% B over 60 min |

| Mobile Phase A | 0.1% TFA in H₂O |

| Mobile Phase B | 0.1% TFA in acetonitrile |

Mass Spectrometry (MS) Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed: 1351.6 Da; theoretical: 1351.6 Da) and disulfide connectivity. Tandem MS/MS with collision-induced dissociation (CID) fragments the peptide at proline and aspartic acid residues, verifying the sequence.

Challenges in Synthesis and Mitigation Strategies

Cysteine Desulfurization

Heating cysteine-containing peptides with tris(2-carboxyethyl)phosphine (TCEP) above 37°C induces radical-mediated desulfurization, converting Cys to Ala. To prevent this:

Disulfide Scrambling

High pH (>8.5) during folding promotes thiol-disulfide exchange, leading to non-native bonds. Including redox buffers (e.g., oxidized/reduced glutathione at 10:1 ratio) stabilizes the native conformation.

Comparison with Alternative Synthesis Methods

| Method | Peptide Length | Advantages | Limitations |

|---|---|---|---|

| SPPS | <80 residues | High purity, automation-compatible | Costly for large-scale production |

| LPPS | <10 residues | Scalable, direct monitoring | Poor solubility for longer peptides |

| Native Chemical Ligation | 30–150 residues | No Cys requirement post-ligation | Requires Cys at ligation site |

SPPS remains optimal for this 12-residue peptide due to its efficiency in handling multiple cysteines and disulfide bonds. Liquid-phase peptide synthesis (LPPS) is less feasible due to solubility constraints, while native chemical ligation introduces unnecessary complexity.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Gly-Cys(1)-Cys(2)-Ser-Asp-Pro-Arg-Cys(1)-Ala-Trp-Arg-Cys(2)-NH2 can undergo various chemical reactions, including:

Oxidation: Cysteine residues can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Various reagents, such as alkylating agents, can introduce new functional groups.

Major Products

Disulfide Bonds: Oxidation of cysteine residues forms disulfide bonds, stabilizing the peptide structure.

Free Thiols: Reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Chemical Properties and Structure

H-Gly-Cys(1)-Cys(2)-Ser-Asp-Pro-Arg-Cys(1)-Ala-Trp-Arg-Cys(2)-NH2 has the following molecular characteristics:

- Molecular Formula : C52H78N20O15S

- Molecular Weight : 1,121.32 g/mol

- Structure : The peptide consists of multiple amino acids, including cysteine residues that can form disulfide bonds, enhancing its stability and biological activity .

Antimicrobial Activity

Peptides like this compound have been studied for their antimicrobial properties. Research indicates that certain peptide sequences can disrupt bacterial membranes, leading to cell lysis. For instance, peptides with cationic properties are effective against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .

Cancer Treatment

Peptides are increasingly recognized for their role in cancer therapy. The ability of this peptide to interact with specific receptors involved in tumor growth has been investigated. Studies show that peptides can be engineered to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues. This targeted approach is crucial for improving the efficacy of cancer treatments while reducing side effects .

Vaccine Development

Peptides play a vital role in vaccine formulation by serving as epitopes that elicit immune responses. The specific sequence of this compound can be utilized to develop vaccines against infectious diseases by mimicking pathogen structures, thus training the immune system to recognize and combat actual infections .

Drug Discovery

The compound is used in drug discovery processes as a model for designing peptidomimetics—compounds that mimic the biological activity of peptides but offer improved stability and bioavailability. Researchers utilize this peptide to explore structure-activity relationships (SAR) that inform the design of new therapeutic agents .

Biochemical Studies

In biochemical research, peptides like this compound are employed to study protein interactions and cellular signaling pathways. By tagging this peptide with fluorescent markers or other probes, scientists can visualize cellular processes in real-time, providing insights into fundamental biological mechanisms .

Case Studies

Mechanism of Action

The mechanism of action of peptides like H-Gly-Cys(1)-Cys(2)-Ser-Asp-Pro-Arg-Cys(1)-Ala-Trp-Arg-Cys(2)-NH2 involves interactions with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, binding to a receptor may trigger a signaling cascade, while interaction with an enzyme may inhibit or enhance its activity.

Comparison with Similar Compounds

Structural Similarities and Differences

Physicochemical Properties

- Solubility: –6 and 15 highlight urea-acetic acid-water systems, emphasizing solubility challenges for polar peptides.

- Stability : Cyclic peptides like Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 (PSA: 539.03) exhibit prolonged half-lives due to reduced enzymatic degradation. The target’s higher cysteine content may further enhance stability .

Biological Activity

The compound H-Gly-Cys(1)-Cys(2)-Ser-Asp-Pro-Arg-Cys(1)-Ala-Trp-Arg-Cys(2)-NH2 , also known as a bioactive peptide, has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

This peptide consists of a sequence of amino acids that includes multiple cysteine residues, which are critical for forming disulfide bonds that stabilize the peptide structure. The molecular formula is with a molecular weight of approximately 1414.6 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Peptides with cysteine residues often exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Antimicrobial Effects : Similar peptides have shown efficacy against various pathogens, suggesting potential antibacterial and antifungal properties.

- Modulation of Immune Responses : The presence of specific amino acids like Arg and Trp may enhance immune modulation, influencing cytokine production and immune cell activity .

Antihypertensive Effects

Research indicates that certain peptide sequences can inhibit angiotensin-converting enzyme (ACE), leading to reduced blood pressure. The structural components of this compound suggest a potential role in this area, as positively charged residues at the C-terminal have been linked to increased ACE inhibition .

Analgesic Properties

Peptides similar in structure have demonstrated antinociceptive effects in animal models. For instance, modifications in peptide sequences can enhance their binding affinity to opioid receptors, thus providing pain relief .

Case Studies

- Study on Antimicrobial Activity : A study evaluating the antimicrobial properties of peptides containing cysteine showed that modifications could enhance their effectiveness against Gram-positive bacteria.

- Research on Antioxidant Effects : A comparative analysis revealed that peptides with multiple cysteine residues exhibited significantly higher antioxidant activity than those with fewer cysteines.

Q & A

Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate the peptide’s cellular impact?

- Methodological Answer : Use pathway analysis tools (IPA, MetaboAnalyst) to overlay differentially expressed genes/proteins onto interaction networks. Apply weighted gene co-expression network analysis (WGCNA) to identify modules correlated with phenotypic outcomes. Validate key nodes via CRISPR/Cas9 knockdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.